(2E)-2-(二甲氨基亚甲基)-环丁-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

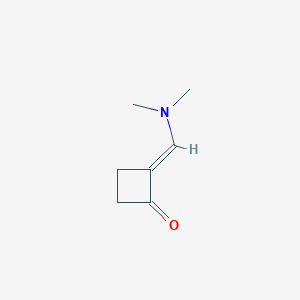

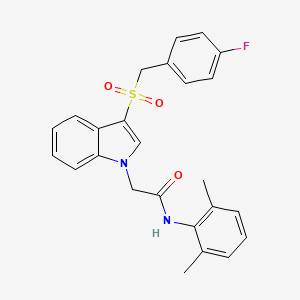

The compound (2E)-2-(Dimethylaminomethylidene)cyclobutane-1-one is a derivative of cyclobutane, which is a four-membered carbon ring structure. The compound is characterized by the presence of a dimethylaminomethylidene group attached to the cyclobutane ring. This structure is of interest due to its potential use in various synthetic applications, including the synthesis of amino acids and peptides that incorporate cyclobutane rings as rigid structural units.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the inherent strain in the four-membered ring. However, the papers provided discuss different synthetic approaches to cyclobutane derivatives. For instance, the stereoselective synthesis of (+)-2-aminocyclobutane-1-carboxylic acid has been achieved, which is a closely related compound to the one . This synthesis involves enantiodivergent sequences and has been fully characterized, indicating the feasibility of synthesizing structurally similar compounds with high stereocontrol.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is influenced by the strain of the four-membered ring and the substituents attached to it. The NMR structural study and DFT theoretical calculations of the synthesized beta-peptides indicate the formation of strong intramolecular hydrogen bonds, leading to highly rigid molecules . This rigidity is due to the cyclobutane ring acting as a structure-promoting unit, which is likely to be a characteristic shared by (2E)-2-(Dimethylaminomethylidene)cyclobutane-1-one.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, often influenced by the substituents present on the ring. The gem-dimethyl effect, which is the acceleration of cyclization by substituents, is a notable phenomenon in cyclobutane chemistry . This effect can be used to facilitate ring-closing reactions in organic synthesis, which may be relevant for the synthesis and further reactions of (2E)-2-(Dimethylaminomethylidene)cyclobutane-1-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are closely related to their molecular structure. The presence of gem-dimethyl substituents in 1,1-dimethylcyclobutane, for example, significantly reduces the strain in the molecule, leading to a decrease in thermodynamic strain energy . This suggests that the dimethylaminomethylidene group in (2E)-2-(Dimethylaminomethylidene)cyclobutane-1-one could also influence its physical properties, such as stability and strain energy.

科学研究应用

结构多样性和生物活性

对含环丁烷化合物的研究,例如(2E)-2-(二甲氨基亚甲基)-环丁-1-酮,突出了它们显著的结构多样性和生物活性。通过[2+2]环加成反应获得的环丁烷衍生物以其独特的环丁烷结构而著称,这些结构与多种生物效应相关。由于其多样的生物活性,这些化合物因其在仿生合成中的潜力和作为新药的灵感来源而备受关注。杨等人(2022 年)的研究全面回顾了 [2+2] 环加成衍生的环丁烷天然产物,包括它们的结构多样性、来源、生物活性和截至 2021 年底的仿生合成进展,突出了它们在进一步植物化学研究和药物应用中的潜力(Yang 等人,2022)。

抗菌和抗菌特性

从陆生和海洋物种中分离出的含环丁烷生物碱已被证实具有抗菌和抗菌特性。Sergeiko 等人(2008 年)的研究回顾了这些生物碱的结构、合成、来源和生物活性,表明它们作为药物发现的先导化合物的意义。这篇综述还预测了含环丁烷化合物的其他生物活性,暗示了在抗菌剂领域的新的潜在应用(Sergeiko 等人,2008)。

DNA 修复机制

环丁烷嘧啶二聚体光裂合酶与底物 DNA 的复合物对于理解由紫外线辐射诱导的 DNA 损伤的修复机制具有重要意义。Schelvis 和 Gindt (2017) 综述了光谱和生物物理化学研究,有助于详细了解 CPD 修复机制。这些知识对于开发针对各种疾病(包括皮肤癌)的 DNA 修复途径的疗法至关重要(Schelvis & Gindt, 2017)。

合成挑战和机遇

含环丁烷化合物的合成提出了重大的挑战,但也为开发新的合成方法提供了机会。Gajewski (1981) 回顾了小碳环(包括环丁烷)中均裂非协同开环的立体化学,强调了这些反应在构建复杂分子结构方面的合成潜力。这篇综述强调了理解合成有机化学中环丁烷开环的立体化学结果的重要性(Gajewski, 1981)。

属性

IUPAC Name |

(2E)-2-(dimethylaminomethylidene)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-8(2)5-6-3-4-7(6)9/h5H,3-4H2,1-2H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBUEIGEESCPHF-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/1\CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2509028.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)

![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2509041.png)

![3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2509043.png)

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)

![N-Methyl-N-[2-oxo-2-(1-thia-4-azaspiro[4.5]decan-4-yl)ethyl]prop-2-enamide](/img/structure/B2509047.png)